molecular formula C12H12F3NO4 B2726621 2,3,4-Trifluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248353-78-6

2,3,4-Trifluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No. B2726621
CAS RN: 2248353-78-6
M. Wt: 291.226
InChI Key: OIWWAPIUYZXTRF-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid , also known by its IUPAC name 2,3,4-trifluoro-5-methylbenzoic acid , is a chemical compound with the molecular formula C~8~H~5~F~3~O~2~ . It belongs to the class of benzoic acids and contains three fluorine atoms, which significantly influence its properties .


Synthesis Analysis

The synthesis of this compound involves several steps, including fluorination and carboxylation. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields. Detailed studies on the reaction mechanisms and intermediates are essential for efficient synthesis .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trifluoro-5-methylbenzoic acid consists of a benzene ring substituted with three fluorine atoms (at positions 2, 3, and 4) and a carboxylic acid group (at position 5). The trifluoromethyl group enhances its acidity, making it a valuable building block in organic synthesis .


Chemical Reactions Analysis

This compound participates in various chemical reactions, including nucleophilic substitutions, esterifications, and metal-catalyzed transformations. Its trifluoromethyl group can act as an excellent leaving group, facilitating substitution reactions. Researchers have investigated its reactivity in diverse contexts .


Physical And Chemical Properties Analysis

  • Stability : Researchers have studied its stability under various conditions .

Mechanism of Action

The precise mechanism of action for 2,3,4-Trifluoro-5-methylbenzoic acid depends on its application. In some cases, it serves as a catalyst or a precursor for more complex molecules. Understanding its interactions with other compounds and biological systems is crucial for unlocking its full potential .

Safety and Hazards

  • Environmental Impact : Disposal methods should adhere to environmental regulations .

Future Directions

For more detailed information, refer to the source .

properties

IUPAC Name

2,3,4-trifluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4/c1-12(2,3)20-11(19)16-6-4-5(10(17)18)7(13)9(15)8(6)14/h4H,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWWAPIUYZXTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C(=C1)C(=O)O)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid

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